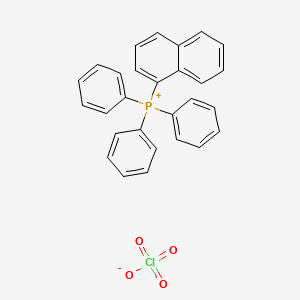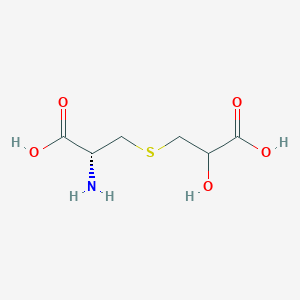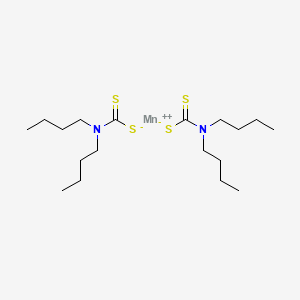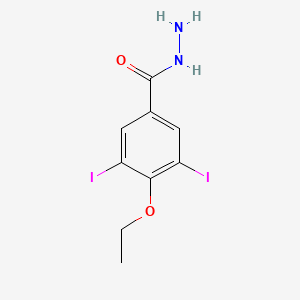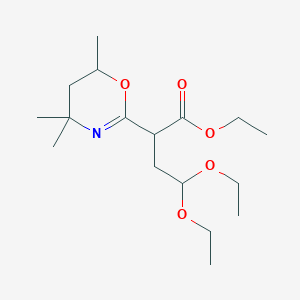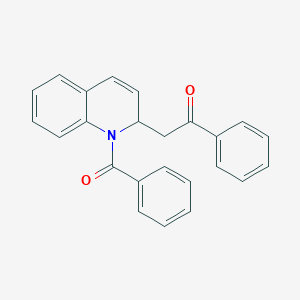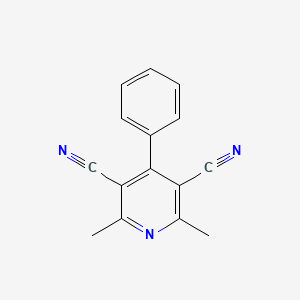![molecular formula C8H12O4 B14688259 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid CAS No. 29098-53-1](/img/structure/B14688259.png)
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dioxaspiro[44]nonane-4-carboxylic acid is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a carboxylic acid functional group Spiro compounds are known for their distinctive three-dimensional architecture, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid can be synthesized through several methods. One common approach involves the condensation of two molecules of a γ-hydroxy carboxylic acid lactone in the presence of sodium ethoxide to form a dilactone. This intermediate is then converted to the sodium salt of a spiroketal acid by heating with a concentrated solution of sodium hydroxide. Finally, decarboxylation of the resulting acid is achieved by refluxing with water or a dilute mineral acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The use of continuous flow reactors and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include spiroketals, spiroalcohols, and various substituted spiro compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and spiro derivatives.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mecanismo De Acción
The mechanism of action of 1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid involves its interaction with molecular targets through its spiro structure. The compound can form stable complexes with enzymes and proteins, influencing their activity and function. The presence of the carboxylic acid group allows for hydrogen bonding and electrostatic interactions, which play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Lacks the carboxylic acid group, resulting in different reactivity and applications.
2,7-Dioxaspiro[4.4]nonane: Contains an additional oxygen atom, leading to variations in chemical behavior.
Spirodilactone: Another spiro compound with lactone groups, used in different industrial applications.
Uniqueness
1,6-Dioxaspiro[4.4]nonane-4-carboxylic acid stands out due to its combination of a spiro structure and a carboxylic acid functional group. This unique combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
29098-53-1 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
1,6-dioxaspiro[4.4]nonane-4-carboxylic acid |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-2-5-12-8(6)3-1-4-11-8/h6H,1-5H2,(H,9,10) |
Clave InChI |
LCHVEYULKVCCQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C(CCO2)C(=O)O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


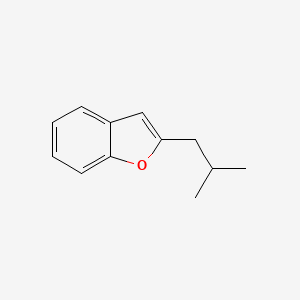

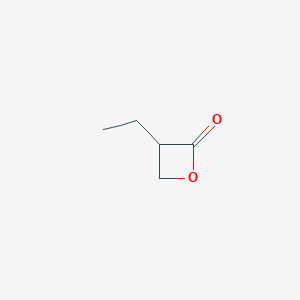
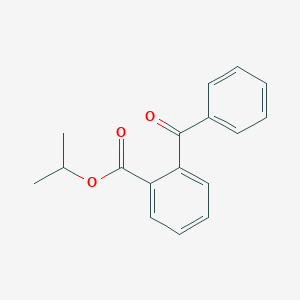
![1,3-Bis[(2-methylphenyl)sulfanyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14688194.png)
